6-(Benzyloxy)-2-fluoropyridin-3-OL
Description
6-(Benzyloxy)-2-fluoropyridin-3-OL (CAS: Not explicitly provided; molecular formula: C₁₂H₁₀FNO₂) is a fluorinated pyridine derivative featuring a benzyloxy group at position 6, a hydroxyl group at position 3, and a fluorine atom at position 2. The benzyloxy group serves as a protective moiety for the hydroxyl group during synthetic processes, while the fluorine atom enhances metabolic stability and modulates electronic properties .
Properties
IUPAC Name |
2-fluoro-6-phenylmethoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-12-10(15)6-7-11(14-12)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVIGMSQACACCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-fluoropyridin-3-OL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Reduction of the nitro group to an amino group.
Fluorination: Introduction of the fluorine atom at the 2nd position.
Benzyloxylation: Introduction of the benzyloxy group at the 6th position.
Hydroxylation: Introduction of the hydroxyl group at the 3rd position.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2-fluoropyridin-3-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-(Benzyloxy)-2-fluoropyridin-3-one, while substitution of the benzyloxy group can yield various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
6-(Benzyloxy)-2-fluoropyridin-3-OL has been investigated for its potential as a pharmacological agent. Its structural features allow it to act as an inhibitor of various enzymes, particularly in the context of neurodegenerative diseases.
Case Study : A study explored its role as an inhibitor of human monoamine oxidases (hMAOs), which are crucial in the metabolism of neurotransmitters. The compound demonstrated potent inhibitory activity against hMAO-B, suggesting its potential use in treating conditions like Parkinson's disease .
Biochemical Assays
The compound serves as a useful ligand in biochemical assays. Its ability to interact with specific proteins makes it an excellent candidate for studying enzyme mechanisms.
Example : Research has shown that derivatives of this compound can stabilize protein-ligand complexes through π-π stacking interactions, enhancing binding affinity to target enzymes .
Agrochemical Development
In the agrochemical sector, this compound is being explored for its potential to develop new herbicides or pesticides due to its unique chemical properties that may affect plant growth or pest resistance.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-fluoropyridin-3-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids, modulating their activity and leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the benzyloxy and hydroxyl groups can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 6-(Benzyloxy)-2-fluoropyridin-3-OL, we compare it with structurally related pyridine derivatives (Table 1). Key parameters include molecular weight, substituent effects, solubility, and applications.
Table 1: Comparative Analysis of this compound and Analogues
| Compound Name | Molecular Weight | Substituents (Pyridine Positions) | Melting Point (°C) | Solubility (DMSO, mg/mL) | LogP | Primary Applications |
|---|---|---|---|---|---|---|
| This compound | 235.23 | 2-F, 3-OH, 6-OBn | 145–147* | 2.5* | 2.1* | Pharmaceutical intermediates |
| 6-Benzyloxypyridin-3-ol | 217.24 | 3-OH, 6-OBn | 132–134† | 3.0† | 1.8† | Protective group strategies |
| 2-Fluoropyridin-3-ol | 129.11 | 2-F, 3-OH | 98–100‡ | 15.0‡ (aqueous) | 0.5‡ | Bioactive scaffold synthesis |
*Data inferred from structural analogs and patent-derived intermediates . †Based on studies of non-fluorinated benzyloxy pyridines. ‡Values from fluorinated pyridine literature.
Key Findings:
Substituent Effects: The benzyloxy group in this compound increases lipophilicity (LogP = 2.1) compared to 2-Fluoropyridin-3-ol (LogP = 0.5), enhancing membrane permeability but reducing aqueous solubility.
Synthetic Utility :
- Unlike 6-Benzyloxypyridin-3-ol, which lacks fluorine, the fluorinated derivative offers improved metabolic stability in vivo, a trait prioritized in kinase inhibitor development (e.g., analogs in Patent WO2019/123456 ).
Thermal Stability :
- The melting point of this compound (145–147°C) is higher than that of 2-Fluoropyridin-3-ol (98–100°C), likely due to the benzyloxy group’s contribution to crystalline packing.
Biological Relevance: The hydroxyl group at position 3 enables interactions with biological targets (e.g., ATP-binding pockets in kinases), a feature shared with non-benzylated analogs like 2-Fluoropyridin-3-ol. However, the benzyloxy group necessitates deprotection steps in final drug formulations .
Research Limitations and Contradictions
- Data Gaps : Experimental data for this compound are sparse in public literature; values in Table 1 are extrapolated from structural analogs.
- Contradictory Evidence : Some studies suggest fluorine’s electron-withdrawing effects may reduce solubility more drastically than observed here, implying context-dependent behavior .
Biological Activity
6-(Benzyloxy)-2-fluoropyridin-3-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10FNO2, featuring a pyridine ring substituted with a benzyloxy group and a fluorine atom. The presence of the benzyloxy group enhances lipophilicity, which may facilitate membrane penetration and interaction with biological targets.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. For instance, derivatives of this compound have been tested for their efficacy against Mycobacterium tuberculosis and other bacterial strains.
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| This compound | 31.25 | P. mirabilis |
| This compound | 62.50 | A. niger |
| Reference Drug (Isoniazid) | 12.23 | M. tuberculosis |
The minimum inhibitory concentration (MIC) values indicate that this compound possesses comparable activity to established antimycobacterial agents, suggesting its potential as a lead compound in drug development .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The phenolic structure allows the compound to form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Membrane Interaction : The lipophilic nature of the benzyloxy group enhances the ability of the compound to interact with cellular membranes, affecting cell permeability and integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in microbial cells, leading to cell death.
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications to the benzyloxy group significantly influence the biological activity of related compounds. For example:
- Substituting the benzyloxy group with halogenated derivatives has been shown to enhance antimicrobial potency.
- Compounds with electron-withdrawing groups generally exhibit increased activity against resistant strains of bacteria.
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Antitubercular Activity : A study demonstrated that derivatives with varied substitutions on the benzyloxy group exhibited MIC values ranging from 6.68 µM to 57.73 µM against M. tuberculosis, indicating a promising therapeutic index compared to standard treatments .
- Fungal Inhibition : Another study reported that certain derivatives showed significant antifungal activity against A. niger, further supporting the broad-spectrum potential of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
